molecular formula C16H16N2O3 B11944093 N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide CAS No. 346723-63-5

N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11944093
CAS No.: 346723-63-5
M. Wt: 284.31 g/mol
InChI Key: FYAHTBQHIYMUTC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and a nitro group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 2-methylbenzamide followed by the introduction of the 4-ethylphenyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature control to optimize yield and purity. The subsequent steps involve the coupling of the nitrated intermediate with 4-ethylphenylamine under controlled conditions to form the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are often used.

Major Products Formed

    Reduction: The major product is N-(4-ethylphenyl)-2-methyl-3-aminobenzamide.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s activity. Additionally, the benzamide structure allows for interactions with proteins and enzymes, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-methylphenyl)-2-methyl-3-nitrobenzamide

Uniqueness

N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of the ethyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group makes it a versatile compound for various chemical transformations, while the ethyl group can affect its lipophilicity and interaction with biological membranes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

346723-63-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H16N2O3/c1-3-12-7-9-13(10-8-12)17-16(19)14-5-4-6-15(11(14)2)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

FYAHTBQHIYMUTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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